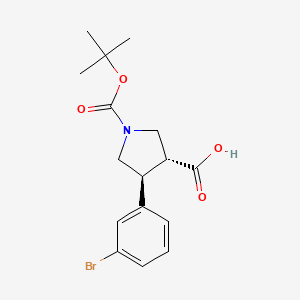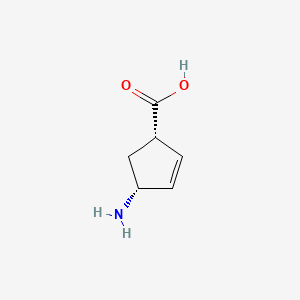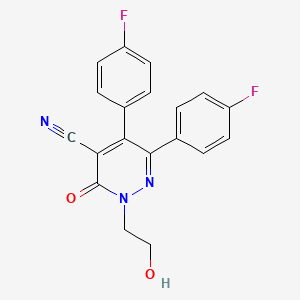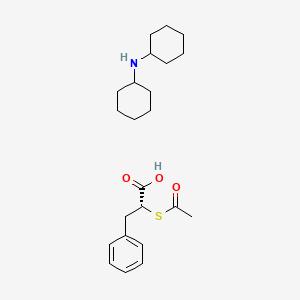
α-2'-Deoxy Zebularine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of α-2’-Deoxy Zebularine typically involves the silylation of the 2-hydroxypyrimidine nucleobase, followed by glycosylation to 2’-deoxy-3’,5’-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride (Hoffer’s chlorosugar). The 3’- and 5’-protecting group esters are then removed using ammonia, resulting in an anomeric mixture of 2’-deoxy-zebularine nucleosides .
Industrial Production Methods: : While specific industrial production methods for α-2’-Deoxy Zebularine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound’s suitability for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: : α-2’-Deoxy Zebularine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of α-2’-Deoxy Zebularine.
Scientific Research Applications
α-2’-Deoxy Zebularine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting DNA methylation and its effects on gene expression.
Industry: Utilized in the development of novel therapeutic agents and as a research tool in drug discovery.
Mechanism of Action
α-2’-Deoxy Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates. This binding inhibits the enzyme’s activity, preventing the deamination of cytidine to uridine. Additionally, α-2’-Deoxy Zebularine inhibits DNA methylation by incorporating into DNA and interfering with DNA methyltransferase activity, leading to the reactivation of previously silenced genes .
Comparison with Similar Compounds
Similar Compounds
Zebularine: A cytidine analog that also inhibits DNA methylation and has anti-tumor properties.
5-Fluorozebularine: A fluorinated analog of zebularine with enhanced inhibitory activity against DNA methyltransferases.
Tetrahydrouridine: A nucleoside analog that inhibits cytidine deaminase but lacks the DNA methylation inhibition properties of zebularine.
Uniqueness: : α-2’-Deoxy Zebularine is unique due to its dual ability to inhibit both cytidine deaminase and DNA methylation. This dual inhibition makes it a valuable tool in studying gene expression regulation and developing potential therapeutic agents for cancer treatment .
Properties
CAS No. |
68780-64-3 |
|---|---|
Molecular Formula |
C₉H₁₂N₂O₄ |
Molecular Weight |
212.2 |
Synonyms |
1-(2-Deoxy-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)



![[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride](/img/structure/B1142311.png)
